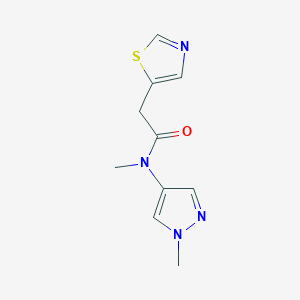![molecular formula C19H23N3O4 B6974266 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide](/img/structure/B6974266.png)
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a dicarboxamide group and a phenyl ring linked to a hydroxypiperidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the dicarboxamide group: The furan ring is then functionalized with dicarboxamide groups using amide coupling reactions.
Attachment of the phenyl ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction.
Incorporation of the hydroxypiperidine moiety: Finally, the hydroxypiperidine group is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydroxypiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds share the hydroxypiperidine moiety and have shown similar antiproliferative activities.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and share structural similarities with the hydroxypiperidine group.
Uniqueness
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide is unique due to its combination of a furan ring, dicarboxamide group, and hydroxypiperidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c20-18(24)16-5-6-17(26-16)19(25)21-11-13-1-3-14(4-2-13)12-22-9-7-15(23)8-10-22/h1-6,15,23H,7-12H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHFXIFCMBULOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-2-[4-(3-fluoro-4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B6974186.png)
![(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6974188.png)
![3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6974197.png)
![2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide](/img/structure/B6974202.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![Methyl 3-(2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carbonylamino)-4-hydroxybenzoate](/img/structure/B6974209.png)
![3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one](/img/structure/B6974224.png)
![N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6974230.png)
![2-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B6974237.png)
![N-[2-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B6974244.png)
![2-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2,5-dicarboxamide](/img/structure/B6974249.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[3-[3-(trifluoromethyl)phenyl]cyclobutyl]acetamide](/img/structure/B6974254.png)
![4-cyclopentyl-N-[2-(4-ethylpiperazin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6974262.png)

